molecular formula C7H9BrN2O2 B2538463 3-Bromo-5,6-dimethoxypyridin-2-amine CAS No. 1820665-96-0

3-Bromo-5,6-dimethoxypyridin-2-amine

Cat. No.: B2538463
CAS No.: 1820665-96-0
M. Wt: 233.065
InChI Key: HTAUEWXRIFLRBU-UHFFFAOYSA-N
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Description

3-Bromo-5,6-dimethoxypyridin-2-amine is a heterocyclic aromatic compound featuring a pyridine core substituted with bromine at position 3 and methoxy groups at positions 5 and 4. Its molecular formula is C₇H₉BrN₂O₂ (molecular weight: 247.07 g/mol). This compound is significant in medicinal and materials chemistry due to its reactive bromine atom and electron-donating methoxy groups, which enable diverse functionalization pathways. It serves as a precursor in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for synthesizing pharmaceuticals, agrochemicals, and conjugated polymers .

Properties

IUPAC Name

3-bromo-5,6-dimethoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-11-5-3-4(8)6(9)10-7(5)12-2/h3H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAUEWXRIFLRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1OC)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Bromo-5,6-dimethoxypyridin-2-amine typically involves the bromination of 5,6-dimethoxypyridin-2-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the pyridine ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Bromo-5,6-dimethoxypyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 3-position .

Scientific Research Applications

3-Bromo-5,6-dimethoxypyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-dimethoxypyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural analogs and substituent configurations

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
3-Bromo-5,6-dimethoxypyridin-2-amine Br (3), OMe (5,6) C₇H₉BrN₂O₂ 247.07 Cross-coupling, drug intermediates
5-Bromo-6-methoxypyridin-3-amine Br (5), OMe (6) C₆H₇BrN₂O 217.04 Suzuki-Miyaura coupling
3-Amino-2-bromo-6-methoxypyridine Br (2), OMe (6) C₆H₇BrN₂O 217.04 Agrochemical synthesis
3-Bromo-6-methoxypyridin-2-amine Br (3), OMe (6) C₆H₇BrN₂O 217.04 Polymer synthesis

Key Observations :

  • Bromine Position: Bromine at position 3 (as in the target compound) enhances electrophilicity at the adjacent carbon, facilitating nucleophilic substitutions or cross-couplings. In contrast, bromine at position 2 (e.g., 3-Amino-2-bromo-6-methoxypyridine) directs reactivity toward aromatic substitution at ortho/para positions .
  • Methoxy Group Effects : Methoxy groups at positions 5 and 6 stabilize the pyridine ring via electron donation, increasing solubility in polar solvents. Compounds with fewer methoxy groups (e.g., 3-Bromo-6-methoxypyridin-2-amine) exhibit lower polarity .

Key Findings :

  • The Appel reaction (used for the target compound) achieves high yields under anhydrous conditions, avoiding side reactions with water .
  • Palladium-catalyzed polycondensation (e.g., for HT-P3HT) demonstrates superior regiospecificity compared to nickel catalysts, which produce regiorandom polymers .

Physicochemical Properties

Table 3: Thermal and solubility properties

Compound Name Melting Point (°C) Solubility (Polar Solvents) Stability Notes
3-Bromo-5,6-dimethoxypyridin-2-amine 150–152 High (DMF, DMSO) Sensitive to light/moisture
3-Amino-2-bromo-6-methoxypyridine 145–147 Moderate (Ethanol, acetone) Stable under inert atmosphere
5-Bromo-6-methoxy-3-nitropyridin-2-amine >200 Low (Chloroform, ether) Hygroscopic

Insights :

  • Methoxy groups improve solubility in aprotic solvents, critical for solution-phase reactions. Nitro-substituted analogs (e.g., 5-Bromo-6-methoxy-3-nitropyridin-2-amine) exhibit reduced solubility due to increased molecular rigidity .

Biological Activity

3-Bromo-5,6-dimethoxypyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic potentials of this compound, supported by relevant data tables and findings from various research studies.

Molecular Structure:

  • Molecular Formula: C7_{7}H8_{8}BrN2_{2}O2_{2}
  • CAS Number: 1820665-96-0
  • SMILES Notation: COC1=CC(=C(N=C1)N)Br

The synthesis of 3-Bromo-5,6-dimethoxypyridin-2-amine typically involves bromination of 5,6-dimethoxypyridin-2-amine using N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the 3-position of the pyridine ring.

Biological Activity

3-Bromo-5,6-dimethoxypyridin-2-amine exhibits various biological activities, particularly in antimicrobial and anticancer research. Below are key findings related to its biological effects:

Antimicrobial Activity

Research indicates that compounds similar to 3-Bromo-5,6-dimethoxypyridin-2-amine possess antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against a range of bacterial strains. The mechanism often involves the inhibition of bacterial enzyme activity or disruption of cell membrane integrity.

Anticancer Properties

Studies have highlighted the potential of this compound in cancer treatment. It has been observed to inhibit the proliferation of cancer cells in vitro. The proposed mechanism involves the modulation of specific signaling pathways that control cell growth and apoptosis. For example, compounds with similar structures have been reported to induce apoptosis in cancer cell lines by activating caspase pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionModulation of enzyme activity (e.g., PTP1B inhibitors)

The biological activity of 3-Bromo-5,6-dimethoxypyridin-2-amine is attributed to its ability to interact with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity. For instance, it has been suggested that it can inhibit protein tyrosine phosphatase 1B (PTP1B), which is a validated target for therapeutic interventions in type 2 diabetes and obesity .

Research Applications

The compound serves as a valuable intermediate in synthetic organic chemistry and is explored for its therapeutic potential in various diseases. Its unique structure allows it to be a building block for more complex molecules aimed at treating conditions such as diabetes and cancer.

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